molecular formula C22H48IN B14669428 N,N,N-Triethylhexadecan-1-aminium iodide CAS No. 41864-99-7

N,N,N-Triethylhexadecan-1-aminium iodide

Cat. No.: B14669428
CAS No.: 41864-99-7
M. Wt: 453.5 g/mol
InChI Key: QFGWYYQGDCVPFQ-UHFFFAOYSA-M
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Description

N,N,N-Triethylhexadecan-1-aminium iodide is a quaternary ammonium salt characterized by a hexadecyl (C16) alkyl chain and three ethyl groups attached to a central nitrogen atom, with iodide as the counterion. Its structure combines a long hydrophobic tail with a polar ammonium head, making it useful in applications requiring surfactant properties, phase-transfer catalysis, or ionic liquid behavior.

Properties

CAS No.

41864-99-7

Molecular Formula

C22H48IN

Molecular Weight

453.5 g/mol

IUPAC Name

triethyl(hexadecyl)azanium;iodide

InChI

InChI=1S/C22H48N.HI/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(6-2,7-3)8-4;/h5-22H2,1-4H3;1H/q+1;/p-1

InChI Key

QFGWYYQGDCVPFQ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](CC)(CC)CC.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Triethylhexadecan-1-aminium iodide typically involves the quaternization of hexadecylamine with ethyl iodide. The reaction is carried out in an organic solvent such as ethanol or acetone, under reflux conditions. The general reaction scheme is as follows:

Hexadecylamine+Ethyl iodideN,N,N-Triethylhexadecan-1-aminium iodide\text{Hexadecylamine} + \text{Ethyl iodide} \rightarrow \text{this compound} Hexadecylamine+Ethyl iodide→N,N,N-Triethylhexadecan-1-aminium iodide

Industrial Production Methods

On an industrial scale, the production of this compound involves similar reaction conditions but is optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Triethylhexadecan-1-aminium iodide can undergo various chemical reactions, including:

    Substitution Reactions: The iodide ion can be substituted with other anions such as chloride or bromide.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Typically involve the use of silver nitrate to precipitate out silver iodide, leaving behind the desired quaternary ammonium salt.

    Oxidation and Reduction: These reactions may involve common oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

    Substitution Reactions: Result in the formation of different quaternary ammonium salts.

    Oxidation and Reduction: Can lead to the formation of various oxidized or reduced derivatives, depending on the specific conditions used.

Scientific Research Applications

N,N,N-Triethylhexadecan-1-aminium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the preparation of biological samples for electron microscopy.

    Medicine: Investigated for its potential use as an antimicrobial agent.

    Industry: Utilized in the formulation of detergents and disinfectants.

Mechanism of Action

The mechanism of action of N,N,N-Triethylhexadecan-1-aminium iodide primarily involves its surfactant properties. The long alkyl chain allows it to interact with lipid membranes, disrupting their structure and leading to cell lysis. This makes it effective as an antimicrobial agent. The iodide ion also plays a role in its overall reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are structurally or functionally related to N,N,N-Triethylhexadecan-1-aminium iodide, differing in alkyl chain length, substituents, or counterion composition. Key comparisons are summarized in Table 1.

N,N,N-Trimethylhexadecan-1-aminium 4-Methylbenzenesulfonate

  • Structure : Hexadecyl chain with trimethylammonium head and a tosylate counterion.
  • Properties : Higher hydrophilicity compared to triethyl analogs due to smaller methyl groups. The tosylate counterion enhances solubility in polar solvents. Applications include micelle formation and antimicrobial agents .
  • Key Difference : Reduced steric hindrance from methyl groups vs. ethyl groups in the target compound, likely lowering melting points and increasing water solubility.

N,N,N-Triethyl-3-iodopropan-1-aminium Triiodide ([N2223I][I3])

  • Structure : Shorter C3 alkyl chain with triethylammonium head and triiodide counterion.
  • Properties: Functions as a room-temperature ionic liquid (RTIL) with dual solvent-reagent capabilities.
  • Key Difference : The shorter chain and triiodide counterion enable rapid reactivity (e.g., iodination of arenes in 1 second) but limit surfactant applications compared to the C16 chain in the target compound.

Tetramethylammonium Iodide

  • Structure : Compact methyl substituents with iodide counterion.
  • Properties : High melting point (>300°C) and hygroscopicity. Used as a phase-transfer catalyst for iodination reactions .
  • Key Difference: The absence of a long alkyl chain limits its use in nonpolar systems, contrasting with the amphiphilic nature of the target compound.

N,N,N-Trimethyl-2-propyn-1-aminium Iodide

  • Structure : Propargyl (C≡C) group attached to trimethylammonium iodide.
  • Properties : Reactive alkyne moiety enables click chemistry applications. Molecular mass = 225.07 g/mol .
  • Key Difference : The propargyl group introduces distinct reactivity (e.g., cycloadditions), whereas the hexadecyl chain in the target compound prioritizes hydrophobic interactions.

Data Table: Comparative Analysis of Quaternary Ammonium Iodides

Compound Name Alkyl Chain Length Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications References
This compound C16 Triethyl ~481.3 (estimated) Not reported Surfactants, ionic liquids [Inferred]
N,N,N-Trimethylhexadecan-1-aminium tosylate C16 Trimethyl ~434.5 Not reported Antimicrobial agents, micelles
N,N,N-Triethyl-3-iodopropan-1-aminium triiodide C3 Triethyl ~468.8 Liquid at RT Solvent-reagent for iodination
Tetramethylammonium iodide None Tetramethyl 174.03 >300 Phase-transfer catalysis
N-(2-Chloroethyl)-N,N-dimethylpropan-1-aminium iodide C3 Chloroethyl, dimethyl 277.6 208–210 (dec.) Analytical standards

Key Research Findings

Chain Length and Reactivity: Longer alkyl chains (e.g., C16) enhance hydrophobic interactions, making the compound suitable for micellar systems or lipid bilayer studies. Shorter chains (e.g., C3) prioritize ionic reactivity, as seen in [N2223I][I3], which acts as a solvent-reagent .

Counterion Effects :

  • Iodide counterions are versatile in redox reactions (e.g., iodination), while tosylate counterions improve solubility in organic media .

Synthetic Efficiency :

  • Triethylammonium salts with short chains (e.g., C3) can be synthesized in high yields (>95%) under solvent-free conditions, whereas longer chains may require extended reaction times .

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